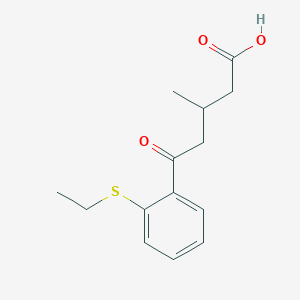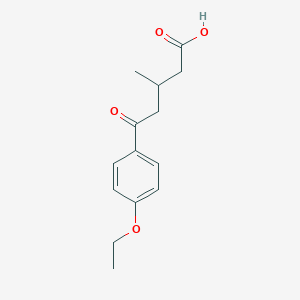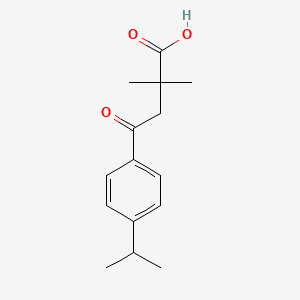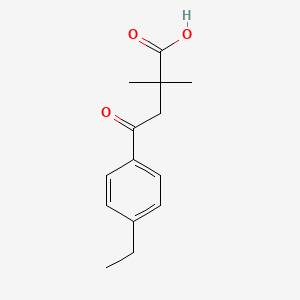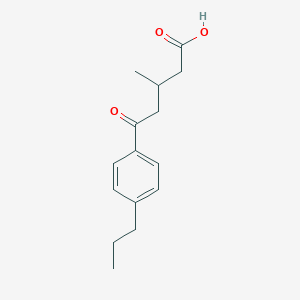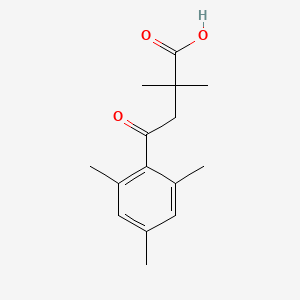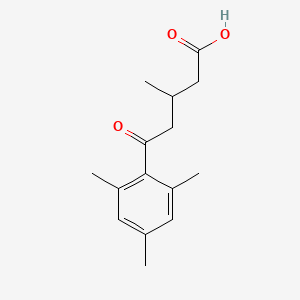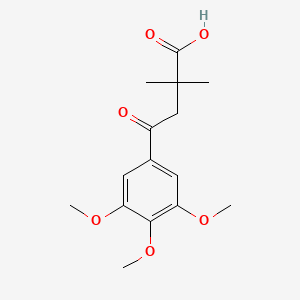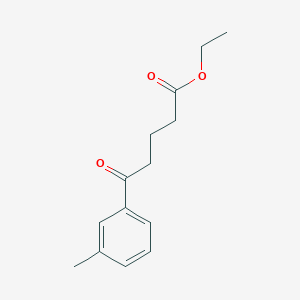
Ethyl 5-(3-methylphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-methylphenyl)-5-oxovalerate is a complex organic compound. Based on its name, it likely contains an ester functional group (indicated by the “ethyl … oxovalerate” portion of the name) and a phenyl group (indicated by the “3-methylphenyl” portion). Ester compounds are often used in a variety of applications, including the production of polymers, plasticizers, resins, and more .
Synthesis Analysis
While specific synthesis methods for Ethyl 5-(3-methylphenyl)-5-oxovalerate are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Chemical Reactions Analysis
Esters, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Aplicaciones Científicas De Investigación
Organic Peroxides and Ringclosure
- Ethyl 5-(3-methylphenyl)-5-oxovalerate can undergo a unique ringclosure process when reacting with hydrogen peroxide, leading to the formation of novel compounds like 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one. This reaction showcases the compound's reactivity and potential in organic synthesis (Cubbon & Hewlett, 1968).
Synthesis and Pharmacological Activity
- The compound has been used in the synthesis of various pharmaceuticals, demonstrating its role in drug development. For instance, it was used in the synthesis of uracil derivatives, which were then tested for their analgetic and anti-inflammatory activities (Senda, Hirota, & Notani, 1974).
Reactions with Hydrazines
- Ethyl 5-(3-methylphenyl)-5-oxovalerate's reaction with monosubstituted hydrazines can produce a variety of pyrazole derivatives, highlighting its versatility in heterocyclic chemistry (Kurihara, Uno, & Sakamoto, 1980).
Antagonists for Inflammation Mediators
- The compound has been a part of structural mimics for 5-oxo-ETE, an important pro-inflammatory mediator. Research in this area aims to understand how such mimics can be used to block β-oxidation and interact with pro-inflammatory receptors, offering insights into new anti-inflammatory therapies (Ye et al., 2017).
Synthesis and Reactivity in Drug Development
- It has been involved in the synthesis of laquinimod, a drug undergoing clinical trials for multiple sclerosis. This highlights the compound's role in the development of novel pharmaceuticals (Jansson et al., 2006).
Bench-Stable Synthon for Nazarov's Reagent
- The compound has been used to create a bench-stable synthon for Nazarov's reagent, a popular compound in annulation reactions. This demonstrates its utility in organic synthesis and compound stabilization (Benetti et al., 2008).
Antimitotic Agents in Cancer Research
- Research has also delved into its use in synthesizing pyridine derivatives that act as antimitotic agents, suggesting potential applications in cancer treatment (Temple, Rener, Waud, & Noker, 1992).
Propiedades
IUPAC Name |
ethyl 5-(3-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)9-5-8-13(15)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDGDPURKWHIRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645548 |
Source


|
| Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-methylphenyl)-5-oxovalerate | |
CAS RN |
898751-46-7 |
Source


|
| Record name | Ethyl 3-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


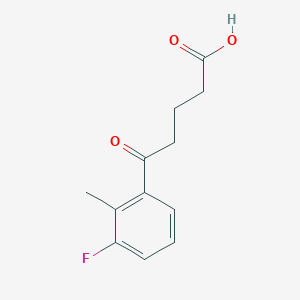

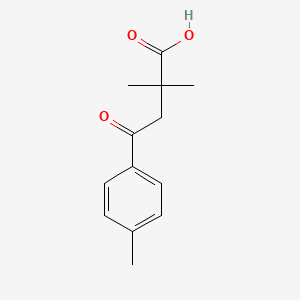
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
